6-Methylthieno[2,3-D]pyrimidin-4-amine
Overview
Description
6-Methylthieno[2,3-D]pyrimidin-4-amine is a compound that has been studied for its potential medicinal properties . It is a structural analog of purines and is known to exist in both natural and synthetic forms . This compound has been found to display a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a three-step process. The compound is synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps is reported to be 54% .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular formula is C7H7N3S , and the average mass is 165.22 Da .Scientific Research Applications
- Application : 6-Methylthieno[2,3-D]pyrimidin-4-amine can be explored as a scaffold for designing kinase inhibitors. For instance, compounds like GDC-0941 and BKM 120 are based on similar structures .
- Application : Researchers can investigate the anti-inflammatory potential of This compound by assessing its effects on relevant cellular pathways .
- Application : Evaluate the antiproliferative effects of This compound on specific cancer cell lines (e.g., Caco-2 cells) to understand its potential as an anticancer agent .
Cancer Research and Targeted Therapies
Anti-Inflammatory Agents
Antiproliferative Activity
Materials Science and Organic Electronics
Future Directions
Future research directions for 6-Methylthieno[2,3-D]pyrimidin-4-amine could include the development of new drug formulations with improved solubility and bioavailability. Additionally, further studies could explore its potential as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
Mechanism of Action
Target of Action
The primary target of 6-Methylthieno[2,3-D]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is a crucial component of the respiratory chain in Mycobacterium tuberculosis, playing a significant role in energy metabolism .
Mode of Action
This compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the normal energy metabolism of the Mycobacterium tuberculosis, leading to a decrease in ATP production .
Biochemical Pathways
The inhibition of Cyt-bd affects the respiratory chain of Mycobacterium tuberculosis, leading to a disruption in ATP production . This disruption in energy metabolism can lead to the death of the bacteria, as ATP is essential for many cellular processes.
Pharmacokinetics
The compound’s molecular weight of 16522 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of Cyt-bd by this compound leads to a decrease in ATP production in Mycobacterium tuberculosis . This can result in the death of the bacteria, as ATP is essential for many cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of Cyt-bd can vary depending on the strain of Mycobacterium tuberculosis . In laboratory-adapted strains like H37Rv, the expression of Cyt-bd is higher, which can affect the efficacy of the compound .
properties
IUPAC Name |
6-methylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONODTUXUSBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651721 | |
Record name | 6-Methylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885269-52-3 | |
Record name | 6-Methylthieno[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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